Fmoc-D-phenylalanine Fmoc-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 86123-10-6
VCID: VC21543191
InChI: InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol

Fmoc-D-phenylalanine

CAS No.: 86123-10-6

VCID: VC21543191

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-phenylalanine - 86123-10-6

Description

Fmoc-D-phenylalanine is a derivative of the amino acid D-phenylalanine, protected with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis and drug development due to its stability and solubility, which enhance efficiency in various biochemical applications .

Applications in Research

Fmoc-D-phenylalanine is utilized in several key areas of research:

  • Peptide Synthesis: It serves as a protective group in solid-phase peptide synthesis, allowing for the selective modification of amino acids during peptide formation .

  • Drug Development: This compound is used in designing peptide-based drugs to enhance stability and bioavailability in pharmaceutical formulations .

  • Biotechnology: Researchers use it to create peptide libraries for screening potential drug candidates, facilitating the discovery of new therapeutic compounds .

  • Protein Engineering: It is instrumental in modifying proteins to improve their function or stability, crucial for developing biocatalysts and enzymes .

  • Neuroscience Research: Fmoc-D-phenylalanine is used in studies related to neurotransmitter pathways, helping to understand the role of peptides in brain function and behavior .

Comparison with Other Derivatives

Other derivatives like Fmoc-α-methyl-D-phenylalanine and Fmoc-3-(Boc-aminomethyl)-D-phenylalanine also play significant roles in peptide synthesis and drug development. These compounds offer unique properties that enhance stability and facilitate bioconjugation processes .

CompoundUnique FeaturesApplications
Fmoc-D-phenylalanineStability and solubilityPeptide synthesis, drug development
Fmoc-α-methyl-D-phenylalanineEnhanced stability and solubilityPeptide synthesis, bioconjugation
Fmoc-3-(Boc-aminomethyl)-D-phenylalanineVersatile structure for bioconjugationPeptide synthesis, targeted drug delivery

Research Findings and Implications

Research on phenylalanine derivatives has shown that D-phenylalanine can arrest the formation of amyloid fibrils by L-phenylalanine, which is relevant to understanding diseases like phenylketonuria . Additionally, Fmoc-protected amino acids can self-assemble into fibril networks, which is important for understanding peptide aggregation and hydrogel formation .

CAS No. 86123-10-6
Product Name Fmoc-D-phenylalanine
Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Standard InChIKey SJVFAHZPLIXNDH-JOCHJYFZSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-D-phenylalanine;Fmoc-D-Phe-OH;86123-10-6;N-Fmoc-D-phenylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoicacid;CHEMBL348015;MFCD00062955;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine;N-(9-FLUORENYLMETHOXYCARBONYL)-D-PHENYLALANINE;fmoc-d-phe;AC1LJQNI;PubChem10030;KSC496O5B;47378_ALDRICH;SCHEMBL118169;AC1Q719T;47378_FLUKA;CTK3J6750;MolPort-003-934-090;SJVFAHZPLIXNDH-JOCHJYFZSA-N;ZINC4389106;N-ALPHA-FMOC-D-PHENYLALANINE;ANW-38280;BDBM50121969;CF-194
PubChem Compound 978332
Last Modified Aug 15 2023

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